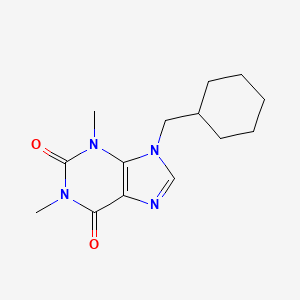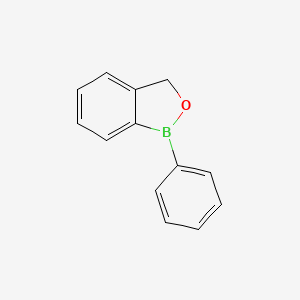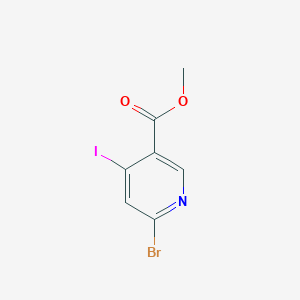![molecular formula C9H17NO2S2 B13991463 6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid CAS No. 94646-69-2](/img/structure/B13991463.png)
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid is a chemical compound with the molecular formula C9H17NO2S2 It is known for its unique structure, which includes a dimethylcarbamothioyl group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid typically involves the reaction of hexanoic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid can be compared with other similar compounds, such as hexanoic acid and azelaic acid. While hexanoic acid is a simple carboxylic acid, this compound has additional functional groups that confer unique properties. Azelaic acid, on the other hand, is a dicarboxylic acid with different biological activities. The presence of the dimethylcarbamothioyl group in this compound makes it distinct and potentially more versatile in its applications.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Propriétés
Numéro CAS |
94646-69-2 |
|---|---|
Formule moléculaire |
C9H17NO2S2 |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
6-(dimethylcarbamothioylsulfanyl)hexanoic acid |
InChI |
InChI=1S/C9H17NO2S2/c1-10(2)9(13)14-7-5-3-4-6-8(11)12/h3-7H2,1-2H3,(H,11,12) |
Clé InChI |
QTIGMNXKDBQQSI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

